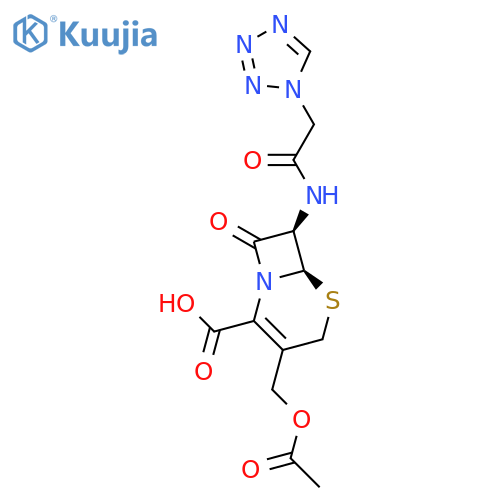Cas no 32510-61-5 (Cefazolin 3-Acetyloxy)

Cefazolin 3-Acetyloxy structure
商品名:Cefazolin 3-Acetyloxy
Cefazolin 3-Acetyloxy 化学的及び物理的性質
名前と識別子
-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-,(6R,7R)-
- Cefazolin Impurity D
- (6R)-3-acetoxymethyl-8-oxo-7t-(2-tetrazol-1-yl-acetylamino)-(6rH)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 7-(1H-Tetrazol-1-yl)acetamidocephalosporanic acid
- 7-(2-(1H-tetrazol-1-yl)acetamido)cephalosporanic acid
- 7β-(2-tetrazol-1-yl-acetylamino)-cephalosporanic acid
- (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 7-(1H-TETRAZOL-1-YL)ACETAMIDOCELPHALOSPORANIC ACID
- N-(TETRAZOLYLACETYL)-7-AMINOCEPHALOSPORIN
- CEFAZOLIN SODIUM IMPURITY D [EP IMPURITY]
- 7-(1H-TETRAZOL-1-ACETAMIDO)CEPHALOSPORANIC ACID
- Cefazolin 3-Acetyloxy
- (6R-TRANS)-3-(ACETOXYMETHYL)-8-OXO-7-(1H-TETRAZOL-1-YLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-((ACETYLOXY)METHYL)-8-OXO-7-((2-(1H-TETRAZOL-1-YL)ACETYL)AMINO)-, (6R,7R)-
- (6R,7R)-3-((ACETYLOXY)METHYL)-8-OXO-7-((1H-TETRAZOL-1-YLACETYL)AMINO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
- A899603
- (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R,7R)-7-(2-(1H-tetrazol-1-yl)acetamido)-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- F19324
- SCHEMBL10935326
- AMY27749
- 32510-61-5
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-((ACETYLOXY)METHYL)-8-OXO-7-((1H-TETRAZOL-1-YLACETYL)AMINO)-, (6R-TRANS)-
- J0730018DF
-
- インチ: InChI=1S/C13H14N6O6S/c1-6(20)25-3-7-4-26-12-9(11(22)19(12)10(7)13(23)24)15-8(21)2-18-5-14-16-17-18/h5,9,12H,2-4H2,1H3,(H,15,21)(H,23,24)/t9-,12-/m1/s1
- InChIKey: PIXMOMPJMIAMLJ-BXKDBHETSA-N
- ほほえんだ: CC(OCC1CS[C@@H]2[C@@H](C(=O)N2C=1C(=O)O)NC(CN1C=NN=N1)=O)=O
計算された属性
- せいみつぶんしりょう: 382.07000
- どういたいしつりょう: 382.07
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 182A^2
- 疎水性パラメータ計算基準値(XlogP): _1.8
じっけんとくせい
- 密度みつど: 1.88
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.816
- PSA: 181.91000
- LogP: -1.69640
Cefazolin 3-Acetyloxy 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C467340-1mg |
Cefazolin 3-Acetyloxy |
32510-61-5 | 1mg |
$ 198.00 | 2023-09-08 | ||
| A2B Chem LLC | AF86326-50mg |
(6R-trans)-3-(acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
32510-61-5 | >95% | 50mg |
$770.00 | 2024-04-20 | |
| TRC | C467340-10mg |
Cefazolin 3-Acetyloxy |
32510-61-5 | 10mg |
$ 1584.00 | 2023-09-08 | ||
| A2B Chem LLC | AF86326-25mg |
(6R-trans)-3-(acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
32510-61-5 | >95% | 25mg |
$570.00 | 2024-04-20 | |
| A2B Chem LLC | AF86326-100mg |
(6R-trans)-3-(acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
32510-61-5 | >95% | 100mg |
$970.00 | 2024-04-20 |
Cefazolin 3-Acetyloxy 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
32510-61-5 (Cefazolin 3-Acetyloxy) 関連製品
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
